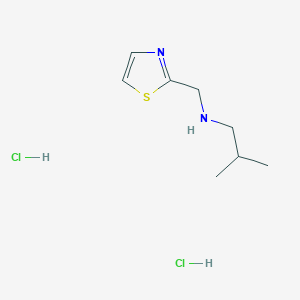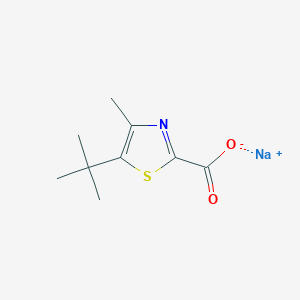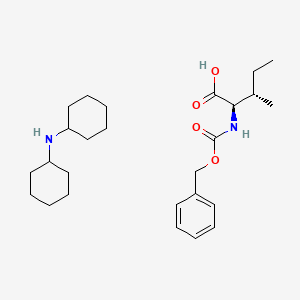
2-(4-Chloro-2-fluorophenyl)pyridin-3-amine
Übersicht
Beschreibung
Pyridine derivatives, such as 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine, are important structural motifs found in numerous bioactive molecules . They are often used as building blocks in medicinal chemistry due to their diverse functional groups .
Synthesis Analysis
The synthesis of pyridine derivatives often involves ring cleavage methodology reactions . For example, a series of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines were synthesized via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. For example, catalytic protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine would depend on its specific structure. For example, a related compound, 4-Chloro-2-(2-fluorophenyl)pyridine, has a molecular weight of 207.63 g/mol and a topological polar surface area of 12.9 Ų .Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Activities
Research has explored the analgesic and anti-inflammatory potentials of compounds structurally related to 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine. For instance, fluorine-containing sydnones with a styryl ketone group have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These compounds, including those with 3-chloro-4-fluorophenyl groups, have shown promising results in models of pain and inflammation, suggesting that modifications in the chemical structure, such as the introduction of fluorine, can significantly affect their biological activities (Deshpande & Pai, 2012).
Neuropharmacological Research
In neuropharmacological research, compounds with similar structural motifs have been investigated for their potential to modulate neurotransmitter systems. For example, studies on 5-HT receptor agonists, which include chloro-fluoro-phenyl groups in their structure, have highlighted the significance of these compounds in modulating neural pathways and providing analgesic effects in models of neuropathic pain. This suggests that 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine could potentially be involved in research focusing on neurotransmitter receptor targets and neurological disorders (Colpaert et al., 2004).
Environmental Chemistry and Toxicology
Research in environmental chemistry and toxicology might also find applications for compounds like 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine, particularly in the study of persistent organic pollutants. For instance, the study of heterocyclic amines and their metabolites in environmental and biological matrices can provide insights into their persistence, bioaccumulation, and potential toxicological effects. This research area could encompass the investigation of the environmental fate, transport, and degradation pathways of structurally related compounds (Turteltaub et al., 1992).
Material Science
In material science, the functionalization of surfaces with compounds containing amine groups, such as 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine, can be of significant interest. Amine-functionalized materials have been extensively researched for their applications in adsorption, catalysis, and sensor technologies. The unique properties of these materials, such as their ability to form stable complexes with various substances, make them suitable for a wide range of applications, including environmental remediation and the development of novel sensors (Ateia et al., 2019).
Wirkmechanismus
Pharmacokinetics
- The compound’s absorption properties determine its bioavailability. However, details regarding its absorption remain undisclosed . , Metabolism , and Excretion : Information on these aspects is currently unavailable.
2-(4-Chloro-2-fluorophenyl)pyridin-3-amine . If additional information becomes available, it would enhance our understanding of its mode of action and impact on biological systems . 🌟
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chloro-2-fluorophenyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c12-7-3-4-8(9(13)6-7)11-10(14)2-1-5-15-11/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTZXTHOKDNFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=C(C=C2)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1396973.png)
![[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride](/img/structure/B1396974.png)

![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-propan-2-amine dihydrochloride](/img/structure/B1396976.png)

![[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate](/img/structure/B1396978.png)
![[1-(2-Furyl)cyclopropyl]amine hydrochloride](/img/structure/B1396979.png)
![1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one](/img/structure/B1396982.png)
![4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/structure/B1396988.png)

![tert-butyl 3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1396990.png)

![N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B1396994.png)
